molecular formula C21H11ClF3N5O B10928997 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10928997
M. Wt: 441.8 g/mol
InChI Key: DTHDOWXEQMQEOQ-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a 1,2,4-oxadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the 4-chlorophenyl group: This can be accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group and the 1,2,4-oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring contributes to its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C21H11ClF3N5O

Molecular Weight

441.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H11ClF3N5O/c22-14-8-6-13(7-9-14)19-27-20(31-29-19)16-11-18-26-15(12-4-2-1-3-5-12)10-17(21(23,24)25)30(18)28-16/h1-11H

InChI Key

DTHDOWXEQMQEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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